An In-Depth Technical Guide to 6-Methylamino-7-methyl-5-nitroquinoline
An In-Depth Technical Guide to 6-Methylamino-7-methyl-5-nitroquinoline
CAS Number: 83407-41-4
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylamino-7-methyl-5-nitroquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The quinoline scaffold is a well-established pharmacophore, forming the core structure of numerous natural and synthetic bioactive compounds with a broad range of therapeutic applications, including antimalarial, antibacterial, and anticancer activities. The specific substitution pattern of a methylamino group at the 6-position, a methyl group at the 7-position, and a nitro group at the 5-position imparts a unique electronic and steric profile to the molecule, suggesting potential for novel biological activities. This guide provides a comprehensive technical overview of 6-methylamino-7-methyl-5-nitroquinoline, including its physicochemical properties, a plausible synthetic pathway, and a discussion of its potential applications based on the known bioactivities of related compounds.
Physicochemical Properties
A summary of the key physicochemical properties of 6-methylamino-7-methyl-5-nitroquinoline is presented in the table below. It is important to note that while the fundamental molecular properties are well-defined, experimental data for parameters such as melting point and solubility are not widely available in the public domain and would require experimental determination.
| Property | Value | Source |
| CAS Number | 83407-41-4 | [1] |
| Molecular Formula | C₁₁H₁₁N₃O₂ | [1] |
| Molecular Weight | 217.22 g/mol | [1] |
| IUPAC Name | N,7-dimethyl-5-nitroquinolin-6-amine | |
| Appearance | (Predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Proposed Synthetic Pathway
Step 1: Synthesis of 7-Methylquinoline via Skraup Reaction
The synthesis of the 7-methylquinoline scaffold can be achieved through the Skraup reaction, a classic method for quinoline synthesis. This reaction involves the treatment of an aniline, in this case, m-toluidine, with glycerol, an oxidizing agent (such as nitrobenzene or arsenic acid), and concentrated sulfuric acid. A critical consideration in this step is the formation of a mixture of isomers, primarily 7-methylquinoline and 5-methylquinoline, due to the two possible sites for cyclization on the m-toluidine ring.[2] The reaction is highly exothermic and requires careful temperature control.[2] Purification to isolate the desired 7-methylquinoline isomer would typically be achieved through fractional distillation or chromatography.
Step 2: Regioselective Nitration of 7-Methylquinoline
The introduction of a nitro group at the 5-position of 7-methylquinoline is a challenging step. Standard electrophilic nitration conditions (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid) on 7-methylquinoline are known to favor substitution at the 8-position.[1][3] Achieving the desired 5-nitro isomer would likely require a more sophisticated strategy, potentially involving a directing group or the use of a different quinoline precursor where the 5-position is activated for nitration. Further research into regioselective nitration methods for substituted quinolines is necessary to optimize this step.
Step 3: Introduction of the Amino Group at the 6-Position
Assuming the successful synthesis of 5-nitro-7-methylquinoline, the next step would be the introduction of an amino group at the 6-position. A common method for this transformation is the reduction of a nitro group.[4] However, this would require a precursor that is nitrated at both the 5- and 6-positions, followed by selective reduction of the 6-nitro group. A more plausible approach would be a nucleophilic aromatic substitution (SNAr) reaction on a suitable 6-halo-5-nitro-7-methylquinoline precursor. The electron-withdrawing nitro group at the 5-position would activate the 6-position towards nucleophilic attack by an amine source, such as ammonia or a protected amine equivalent.
Step 4: N-Methylation of the Amino Group
The final step in the proposed synthesis is the N-methylation of the 6-amino-7-methyl-5-nitroquinoline intermediate. This can be achieved through various established methods for the methylation of primary amines. The Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde, is a classic and effective method for this transformation.[1] Alternatively, other methylating agents such as methyl iodide or dimethyl sulfate could be employed, though these may require more stringent control of reaction conditions to avoid over-methylation.
Spectroscopic Characterization
The structural elucidation of 6-methylamino-7-methyl-5-nitroquinoline would heavily rely on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.
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¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline ring, the methyl group at the 7-position, and the N-methyl group. The chemical shifts of these protons would be influenced by the electronic effects of the nitro group (electron-withdrawing) and the methylamino and methyl groups (electron-donating).[1] Coupling constants between adjacent aromatic protons would be crucial for confirming the substitution pattern.
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¹³C NMR: The carbon NMR spectrum would complement the proton data by providing signals for all eleven carbon atoms in the molecule, including the quaternary carbons. The chemical shifts of the carbons would also be sensitive to the electronic environment, aiding in the unambiguous assignment of the structure.[1]
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Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound (217.22 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present, including N-H stretching for the secondary amine, C-H stretching for the aromatic and methyl groups, C=C and C=N stretching for the quinoline ring, and strong asymmetric and symmetric stretching bands for the nitro group.
Potential Biological Applications
While there is no specific biological data available for 6-methylamino-7-methyl-5-nitroquinoline, the known activities of related compounds provide a strong rationale for its investigation in several therapeutic areas.
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Antimicrobial Activity: Quinoline derivatives are well-known for their broad-spectrum antimicrobial properties.[5] The presence of a nitro group can also contribute to antimicrobial activity. Therefore, this compound could be a candidate for screening against various bacterial and fungal pathogens.
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Anticancer Activity: Many substituted quinolines have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerases and kinases, and the induction of apoptosis.[5] The specific substitution pattern of the target molecule could lead to novel interactions with biological targets relevant to cancer.
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Anti-inflammatory and Analgesic Activity: Certain quinoline derivatives have been explored for their anti-inflammatory and analgesic properties.[5]
It is important to emphasize that these are potential applications based on the broader class of quinoline compounds. Rigorous biological evaluation would be necessary to determine the specific activities and therapeutic potential of 6-methylamino-7-methyl-5-nitroquinoline.
Safety and Handling
Specific safety and handling data for 6-methylamino-7-methyl-5-nitroquinoline is not available. However, based on the data for related nitroquinoline compounds, it should be handled with caution in a well-ventilated laboratory environment.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[6] Nitroaromatic compounds can be toxic and may cause skin and eye irritation.[3] Ingestion and inhalation should be avoided.[6] A comprehensive material safety data sheet (MSDS) should be consulted before handling this compound.
Conclusion
6-Methylamino-7-methyl-5-nitroquinoline represents an intriguing, yet underexplored, molecule within the vast landscape of quinoline chemistry. While its synthesis presents challenges, particularly in achieving the desired regiochemistry, the potential for novel biological activity makes it a worthy target for further investigation. This technical guide provides a foundational understanding of its properties and a plausible route for its synthesis, which can serve as a starting point for researchers interested in exploring the therapeutic potential of this and related substituted quinolines. Further experimental work is required to validate the proposed synthetic pathway, fully characterize the compound, and evaluate its biological profile.
References
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PubChem. 6-Methyl-5-nitroquinoline. National Center for Biotechnology Information. Available from: [Link]
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Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Available from: [Link]
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Popiołek, R., & Sławiński, J. (2018). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 23(11), 2949. Available from: [Link]
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